tert-Butyl (2-((4-amino-2-((methylsulfonyl)methyl)phenyl)(methyl)amino)ethyl)carbamate
Description
This compound is a tert-butyl carbamate derivative featuring a phenyl ring substituted with an amino group and a methylsulfonylmethyl group, linked via an ethylamino chain. Its molecular formula is C15H24N2O2 (MW: 264.36 g/mol) . It is primarily used in pharmaceutical research as an intermediate, with noted hazards including acute oral toxicity (Category 4) and skin irritation (Category 2) .
Properties
Molecular Formula |
C16H27N3O4S |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
tert-butyl N-[2-[4-amino-N-methyl-2-(methylsulfonylmethyl)anilino]ethyl]carbamate |
InChI |
InChI=1S/C16H27N3O4S/c1-16(2,3)23-15(20)18-8-9-19(4)14-7-6-13(17)10-12(14)11-24(5,21)22/h6-7,10H,8-9,11,17H2,1-5H3,(H,18,20) |
InChI Key |
SVYWAFCSDNKDBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(C)C1=C(C=C(C=C1)N)CS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
The compound exhibits a range of biological activities primarily through its interactions with enzymes and receptors. Notably, it has been studied for its potential in enzyme inhibition, particularly against targets involved in disease pathways.
Enzyme Inhibition Studies
Research indicates that this compound may act as an inhibitor of specific enzymes implicated in diseases such as malaria. For example, studies have shown that structural modifications of similar compounds can enhance their potency against enzyme targets like PfA-M1 and PfA-M17, with inhibition constants (Ki values) reflecting significant biological activity.
| Compound | Ki (µM) for PfA-M1 | Ki (µM) for PfA-M17 |
|---|---|---|
| tert-butyl carbamate analog 1 | 0.027 | 0.080 |
| tert-butyl carbamate analog 2 | 0.065 | 0.041 |
Therapeutic Applications
The potential therapeutic applications of tert-butyl (2-((4-amino-2-((methylsulfonyl)methyl)phenyl)(methyl)amino)ethyl)carbamate include:
- Antimicrobial Activity : Its structure suggests potential efficacy against various pathogens, making it a candidate for developing antimicrobial agents.
- Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects in preclinical studies, indicating that this compound may also exhibit such properties.
- Cancer Therapy : The inhibition of specific enzymes related to cancer pathways positions this compound as a potential lead in cancer drug development.
Case Studies
Several case studies have highlighted the applications of related compounds derived from the same chemical family:
- Malaria Treatment : A study demonstrated the effectiveness of similar carbamate derivatives in inhibiting malaria-related enzymes, suggesting that tert-butyl (2-((4-amino-2-((methylsulfonyl)methyl)phenyl)(methyl)amino)ethyl)carbamate could be further explored for antimalarial therapies.
- Anti-cancer Research : Research has indicated that modifications to the amino groups in related compounds can enhance their selectivity and efficacy against cancer cell lines, supporting further investigation into this compound's potential in oncology.
- Inflammatory Disease Models : Preclinical models assessing the anti-inflammatory effects of structurally similar compounds have shown promise, warranting exploration into the therapeutic implications of tert-butyl (2-((4-amino-2-((methylsulfonyl)methyl)phenyl)(methyl)amino)ethyl)carbamate.
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Table 1: Comparison of Aromatic Substituents
Key Observations :
Functional Group and Linker Modifications
Table 2: Comparison of Backbone and Linker Modifications
Key Observations :
- PEG Linkers : Ethylene glycol chains improve aqueous solubility and reduce toxicity, making them suitable for in vivo applications .
- Complex Backbones : Derivatives with pyrimidine or cyclobutene dione moieties (e.g., Example 429) are designed for high-affinity enzyme inhibition, often in oncology .
Table 3: Hazard Comparison
Biological Activity
tert-Butyl (2-((4-amino-2-((methylsulfonyl)methyl)phenyl)(methyl)amino)ethyl)carbamate, identified by its CAS number 2170591-39-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of tert-butyl (2-((4-amino-2-((methylsulfonyl)methyl)phenyl)(methyl)amino)ethyl)carbamate is C₁₈H₂₄N₄O₃S, with a molecular weight of 357.5 g/mol. The compound features a tert-butyl group, an amino group, and a methylsulfonyl moiety, which are crucial for its biological activity.
Research indicates that this compound may exert its effects through several mechanisms:
- Enzyme Inhibition : Studies have shown that derivatives similar to this compound can inhibit various enzymes, including lysyl oxidase, which is involved in collagen cross-linking. This inhibition can affect tissue remodeling and fibrosis processes .
- Antitumor Activity : The presence of the methylsulfonyl group has been linked to enhanced cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl ring can significantly influence the compound's potency against tumors .
- Antimicrobial Properties : Preliminary data indicate potential antifungal activity against various pathogens, suggesting that the compound may serve as a lead for developing new antimicrobial agents .
Biological Activity Data
The biological activity of tert-butyl (2-((4-amino-2-((methylsulfonyl)methyl)phenyl)(methyl)amino)ethyl)carbamate has been evaluated in several studies:
| Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antitumor | A431 (human epidermoid carcinoma) | < 10 | |
| Antifungal | Fusarium oxysporum | 6.25 | |
| Enzyme Inhibition | Lysyl oxidase | Not specified |
Case Studies
- Antitumor Efficacy : A study evaluated the efficacy of related compounds in inhibiting tumor growth in xenograft models. The results indicated significant tumor regression when treated with compounds structurally similar to tert-butyl carbamate, suggesting a promising avenue for cancer therapy .
- Antifungal Activity : In vitro tests demonstrated that the compound exhibited strong antifungal effects against several strains of Fusarium oxysporum, with an IC50 value indicating effective inhibition at low concentrations .
- Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic interactions, which may contribute to its biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
